molecular formula C22H15BrClN3O4S B2490811 ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-46-4

ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2490811
CAS No.: 851950-46-4
M. Wt: 532.79
InChI Key: JIWYCQSJIDAKMZ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15BrClN3O4S and its molecular weight is 532.79. The purity is usually 95%.
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Biological Activity

Ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound with a complex structure that positions it as a candidate for various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on existing research.

Chemical Structure and Properties

The compound has the molecular formula C22H19BrClN3O4SC_{22}H_{19}BrClN_3O_4S and a molecular weight of approximately 532.8 g/mol. Its structure includes a thieno[3,4-d]pyridazine core, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of bromine and chlorine substituents enhances its reactivity and potential biological interactions.

Research indicates that compounds within the thieno[3,4-d]pyridazine class often interact with various biological macromolecules, including enzymes and receptors. This compound may act as an allosteric modulator for certain receptors, influencing downstream signaling pathways crucial for therapeutic effects. Its specific mechanism of action remains to be fully elucidated but is likely linked to its ability to stabilize receptor conformations or inhibit enzymatic activities.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties . Similar thieno[3,4-d]pyridazine derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance:

CompoundActivityReference
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazineInhibits proliferation of breast cancer cells
Ethyl 5-(bromobenzamido)-thieno[3,4-d]pyridazineInduces apoptosis in leukemia cells

Antimicrobial Properties

The compound's unique structural features may also confer antimicrobial activity . Research into related compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound could similarly inhibit microbial growth.

Case Studies

  • In Vitro Studies : A study investigating the interaction of similar thieno[3,4-d]pyridazine derivatives with human cancer cell lines revealed significant cytotoxic effects at micromolar concentrations. These findings suggest that this compound may also exhibit comparable potency.
  • Receptor Modulation : Another study focused on the modulation of adenosine receptors by thieno[3,4-d]pyridazines showed that certain derivatives could enhance receptor activity and influence downstream signaling pathways such as ERK1/2 phosphorylation. This highlights the potential of this compound in treating conditions linked to adenosine signaling.

Properties

IUPAC Name

ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-13(23)10-12)17(16)21(29)27(26-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWYCQSJIDAKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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